2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2OS/c20-17-3-1-15(2-4-17)13-19(23)21-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h1-4,16,18H,5-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJDQVNJTYREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenyl Acetamide: The initial step involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide.
Introduction of the Piperidine Moiety: The next step involves the reaction of 4-fluoroacetanilide with 4-piperidinemethanol under suitable conditions to introduce the piperidine moiety.
Formation of the Tetrahydrothiopyran Ring: The final step involves the cyclization of the intermediate product with tetrahydrothiopyran to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or tetrahydrothiopyran rings.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Fluorophenyl Motif : The 4-fluorophenyl group is conserved across analogs, likely optimizing binding affinity to hydrophobic pockets in target receptors (e.g., opioid receptors) .
Piperidine Modifications: The target compound’s thian-4-yl substitution distinguishes it from analogs with phenylethyl (e.g., para-fluoroacetyl fentanyl) or sulfonylpiperazine groups. Thiane’s sulfur atom may alter electron distribution and metabolic stability compared to oxygen-containing rings.
Pharmacokinetic Implications: Sulfonyl and tosyl groups (e.g., in ) improve aqueous solubility but may reduce blood-brain barrier permeability. The thian-4-yl group in the target compound could confer resistance to oxidative metabolism, prolonging half-life relative to non-sulfur analogs.
Pharmacological and Regulatory Context
- Opioid Receptor Ligands : Compounds like para-fluoroacetyl fentanyl and carfentanil (a related piperidine-carboxylate) demonstrate the critical role of piperidine-fluorophenyl acetamides in opioid pharmacology. The target compound’s structural similarity suggests possible µ-opioid activity, though its thian-4-yl group may reduce potency compared to phenylethyl-substituted analogs .
- Regulatory Status: Many fluorophenyl-piperidine acetamides are controlled substances due to their structural and functional resemblance to fentanyl. For example, para-fluoroacetyl fentanyl is explicitly regulated under U.S. state laws . The target compound’s novel thian-4-yl substitution may place it in a legal gray area pending further pharmacological evaluation.
Biological Activity
2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorophenyl group and a thian-4-yl piperidine moiety. Its molecular formula is C_{17}H_{24}FN_{3}OS, with a molecular weight of approximately 335.45 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling and regulation.
Antitumor Activity
Recent research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 12 µM, demonstrating its potency compared to standard chemotherapeutic agents .
- Inhibition Studies : Another study focused on the compound's inhibitory effects on protein kinases associated with cancer progression. The findings revealed that it selectively inhibited the activity of AKT and ERK pathways, which are critical for tumor growth and survival .
Data Table: Biological Activity Summary
| Activity | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Antitumor | MCF-7 Cells | 12 | Induces apoptosis |
| Antimicrobial | Gram-positive bacteria | 15 | Inhibits bacterial growth |
| Protein Kinase Inhibition | AKT/ERK Pathways | 10 | Reduces signaling pathway activity |
Q & A
Q. What synthetic routes are commonly employed for synthesizing 2-(4-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the fluorophenyl acetamide moiety. Key steps include nucleophilic substitution for introducing the thian-4-yl group and amide bond formation using coupling reagents like EDC/HOBt. Reaction parameters such as temperature (e.g., 0–60°C), solvent polarity (DMF or DCM), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield. Optimization can be guided by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is essential for verifying the fluorophenyl and piperidine-thiane substituents. Infrared (IR) spectroscopy confirms amide C=O stretching (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. For example, the 4-fluorophenyl group exhibits distinct aromatic proton splitting patterns in 1H NMR, while the thian-4-yl moiety shows characteristic deshielded signals due to sulfur’s electron-withdrawing effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, incubation time) or compound purity. To address this:
- Validate biological assays using standardized protocols (e.g., OECD guidelines).
- Cross-check purity via HPLC (>95%) and quantify impurities using LC-MS.
- Replicate studies under controlled conditions (e.g., pH, temperature) and compare dose-response curves.
- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets such as GPCRs or kinases?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the fluorophenyl/piperidine-thiane motifs and target binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time. Quantitative Structure-Activity Relationship (QSAR) models prioritize structural modifications for enhanced affinity. For example, the thian-4-yl group’s sulfur atom may form hydrogen bonds with residues in kinase ATP-binding sites .
Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Use radiolabeled (14C or 3H) compound in in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I metabolites (oxidation, hydrolysis).
- Employ LC-MS/MS to detect phase II conjugates (glucuronidation, sulfation).
- In vivo pharmacokinetic (PK) studies in rodents with serial blood/tissue sampling can map absorption, distribution, and excretion profiles.
- Cross-reference findings with databases like PubChem or Metabolomics Workbench to annotate novel metabolites .
Q. What strategies are used to determine the enantiomeric purity of this compound if chiral centers are present in its structure?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD) separates enantiomers using hexane/isopropanol mobile phases. Circular Dichroism (CD) spectroscopy quantifies enantiomeric excess (ee%) by measuring differential absorption of polarized light. Single-crystal X-ray diffraction provides absolute configuration confirmation. For instance, the piperidine-thiane moiety’s stereochemistry can be resolved using these methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
